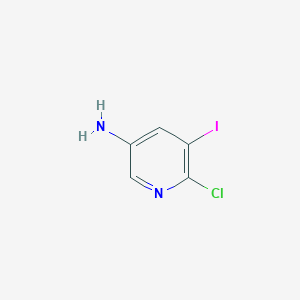

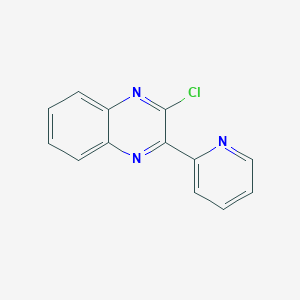

2-Chloro-3-(2-pyridinyl)quinoxaline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

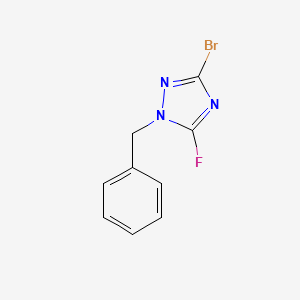

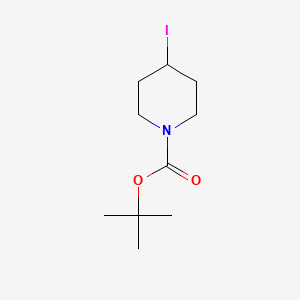

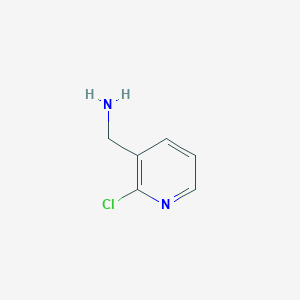

2-Chloro-3-(2-pyridinyl)quinoxaline is a chemical compound with the linear formula C13H8ClN3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of 2-chloro-3-substituted quinoxalines, including 2-Chloro-3-(2-pyridinyl)quinoxaline, has been achieved through a visible-light-induced radical cascade cyclization of ortho-diisocyanoarenes with sulfinic acids . This novel approach allows for the production of 2-chloro-3-substituted quinoxalines in good yields, without the need for elevated temperatures or the use of metal or toxic reagents .Molecular Structure Analysis

The molecular structure of 2-Chloro-3-(2-pyridinyl)quinoxaline is represented by the SMILES string ClC1=NC2=C (C=CC=C2)N=C1C3=NC=CC=C3 . The average mass of this compound is 241.676 Da .Applications De Recherche Scientifique

Synthesis and Diversification in Organic Chemistry

2-Chloro-3-(2-pyridinyl)quinoxaline is utilized in the diversification of pyrrolo[1,2-a]quinoxalines, compounds significant in pharmaceutical research and organic synthesis. A method for selective chlorination of the C1–H bond in these quinoxalines has been developed, compatible with various functional groups and heterocycles (Le et al., 2021).

Chemical Reactions and Derivatives Synthesis

The compound's reactivity towards nucleophilic reagents like amines, acid hydrazides, alkoxides, and sodium hydroxide has been explored, demonstrating its versatility in chemical synthesis (El‐Deen & Mahmoud, 2000). Additionally, its reaction with aromatic amines and mercaptoacetic acid has been studied, leading to the formation of various quinoxaline derivatives (Badr et al., 1983).

Analytical Reagent Applications

Quinoxaline-2-carboxylic acid derivatives, including 3-chloro variants, have been used as analytical reagents. Their ability to form metal salts and the optimal conditions for this have been investigated, showing potential in analytical chemistry applications (Dutt, Sanayal, & Nag, 1968).

Spectroscopic and Electrochemical Studies

Research into the spectroscopic and electrochemical properties of quinoxaline derivatives, including those with a chloro group, has been conducted. These studies are crucial in understanding the electronic effects on quinoxaline moieties and their potential applications in various fields (Veroni, Mitsopoulou, & Lahoz, 2008).

Pharmaceutical and Biological Research

In the pharmaceutical and biological research sectors, derivatives of 2-Chloro-3-(2-pyridinyl)quinoxaline have been synthesized and tested for their antibacterial properties. These studies aim to explore new compounds with potential antimicrobial activity (Singh, Deivedi, Hashim, & Singhal, 2010).

Mécanisme D'action

While the specific mechanism of action for 2-Chloro-3-(2-pyridinyl)quinoxaline is not directly mentioned in the search results, quinoxaline derivatives have been used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications .

Propriétés

IUPAC Name |

2-chloro-3-pyridin-2-ylquinoxaline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClN3/c14-13-12(11-7-3-4-8-15-11)16-9-5-1-2-6-10(9)17-13/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XREBXTNLPCVMQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)Cl)C3=CC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-(2-pyridinyl)quinoxaline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Pyridin-2-YL)[1,2,3]triazolo[1,5-A]pyridine](/img/structure/B1311329.png)